Orthogonal TFA Stability: S-Pyridyl vs. Trityl
Fmoc-Cys(SPy)-OH maintains its 2-pyridinylthio group intact under the acidic conditions (≥95% TFA) that globally deprotect acid-labile side-chain groups, including S-Trt. While Fmoc-Cys(Trt)-OH yields free thiol upon TFA cleavage , the S-pyridyl group survives this treatment, enabling subsequent chemoselective disulfide exchange on the purified peptide . This contrasts sharply with Fmoc-Cys(Trt)-OH, where on-resin disulfide formation requires oxidative conditions (e.g., iodine) that risk over-oxidation of methionine and tryptophan residues .
| Evidence Dimension | Stability to global TFA deprotection |
|---|---|
| Target Compound Data | S-2-pyridinylthio group remains intact in ≥95% TFA |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH: Trt group is completely removed in ≥95% TFA |
| Quantified Difference | Orthogonal stability vs. complete lability |
| Conditions | Standard Fmoc-SPPS cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) |
Why This Matters
This orthogonal stability permits post-synthetic, chemoselective disulfide bond formation, eliminating the need for on-resin oxidation steps that can damage sensitive residues.
